molecular formula C25H42F3N5O9 B13994724 H-DL-xiThr-DL-Val-DL-Pro-Sar-DL-N(Me)Val-OH.TFA CAS No. 5648-68-0

H-DL-xiThr-DL-Val-DL-Pro-Sar-DL-N(Me)Val-OH.TFA

Cat. No.: B13994724
CAS No.: 5648-68-0
M. Wt: 613.6 g/mol
InChI Key: UAEFLNUCCAOFJL-UHFFFAOYSA-N
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Description

H-DL-xiThr-DL-Val-DL-Pro-Sar-DL-N(Me)Val-OHTFA is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-xiThr-DL-Val-DL-Pro-Sar-DL-N(Me)Val-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound involves scaling up the SPPS process. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

H-DL-xiThr-DL-Val-DL-Pro-Sar-DL-N(Me)Val-OH.TFA can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Specific side chains can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

H-DL-xiThr-DL-Val-DL-Pro-Sar-DL-N(Me)Val-OH.TFA has various applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its therapeutic potential in targeting specific diseases or conditions.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of H-DL-xiThr-DL-Val-DL-Pro-Sar-DL-N(Me)Val-OH.TFA involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The peptide may modulate the activity of these targets by binding to them, altering their conformation, or inhibiting their function. The exact pathways involved depend on the specific application and target of the peptide.

Comparison with Similar Compounds

Similar Compounds

  • cyclo[DL-Ala-DL-xiThr-DL-Pro-DL-Phe-DL-Val-DL-Pro-DL-Pro]
  • Ac-DL-xiThr(1)-DL-Phe-DL-Leu-DL-Val-DL-Pro-DL-Pro-DL-Leu-DL-N(Me)Tyr-(1)

Uniqueness

H-DL-xiThr-DL-Val-DL-Pro-Sar-DL-N(Me)Val-OH.TFA is unique due to its specific sequence and modifications. The presence of N-methylvaline and sarcosine, along with the trifluoroacetic acid salt form, distinguishes it from other peptides. These modifications can influence its stability, solubility, and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

5648-68-0

Molecular Formula

C25H42F3N5O9

Molecular Weight

613.6 g/mol

IUPAC Name

2-[[2-[[1-[2-[(2-amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C23H41N5O7.C2HF3O2/c1-12(2)18(25-20(31)17(24)14(5)29)22(33)28-10-8-9-15(28)21(32)26(6)11-16(30)27(7)19(13(3)4)23(34)35;3-2(4,5)1(6)7/h12-15,17-19,29H,8-11,24H2,1-7H3,(H,25,31)(H,34,35);(H,6,7)

InChI Key

UAEFLNUCCAOFJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)N(C)CC(=O)N(C)C(C(C)C)C(=O)O)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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